Necrostatin-7
Overview
Description
Necrostatin-7 (Nec-7) is a potent inhibitor of necroptosis, a regulated caspase-independent necrotic cell death pathway . It is distinct from apoptosis and does not inhibit RIP1 kinase . The empirical formula of Nec-7 is C16H10FN5OS2 .
Molecular Structure Analysis
Necrostatin-7 has a molecular weight of 371.41 . Its molecular structure involves a combination of several functional groups, including fluorophenyl, pyrazol, thiazolyl, and thiazolidinone . Molecular docking analysis revealed that it targets RIPK1 by forming two hydrogen bonds at residues D156 and F28 of RIPK1 .
Physical And Chemical Properties Analysis
Necrostatin-7 is a yellow to tan powder . It is soluble in DMSO and ethanol . The storage temperature is 2-8°C .
Scientific Research Applications
Necrostatin-1 and Disease Model Applications
Necrostatin-1 in Experimental Disease Models
Necrostatin-1 and its analogs, including the more stable variant Nec-1s, have been extensively studied in disease models to examine the role of RIPK1 in cell death and inflammation. For instance, Nec-1s, lacking the IDO-targeting effect present in Nec-1, emerges as a more specific RIPK1 inhibitor, highlighting the importance of selecting the appropriate Nec-1 analog for in vivo studies to avoid off-target effects (Takahashi et al., 2012).
Neuroprotection and Brain Injury
Necrostatin-1 has shown neuroprotective effects in adult rodent models, reducing injury in the forebrain and thalamus and indicating a role in managing cellular necrosis therapeutically by possibly interrupting RIP1–RIP3-driven oxidative injury and inflammation (Northington et al., 2011).
Cardioprotection After Myocardial Ischemia-Reperfusion
Studies have demonstrated that Nec-1 reduces histopathology and improves functional outcomes after myocardial ischemia-reperfusion in mice, suggesting its potential therapeutic application in ischemic heart disease. The cardioprotective effect of Nec-1 highlights the importance of targeting necroptosis in myocardial infarction treatment (You et al., 2008).
Mitochondrial Dysfunction and Spinal Cord Injury
Nec-1 has been found to mitigate mitochondrial dysfunction post-spinal cord injury (SCI), suggesting its role in improving mitochondrial functions and providing a protective effect on the endoplasmic reticulum and mitochondria after SCI (Wang et al., 2015).
Inhibition of RIP1-Dependent Necrosis in Organ Injury
The therapeutic potential of Nec-1 extends to various organs, demonstrating protective effects against ischemia-reperfusion injury in both the brain and heart by modulating mitochondrial permeability transition pore opening and preserving cellular and organ function (Lim et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGLNVGTJLIRV-KBEFMPHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361283 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrostatin-7 | |
CAS RN |
351062-08-3 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351062-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.